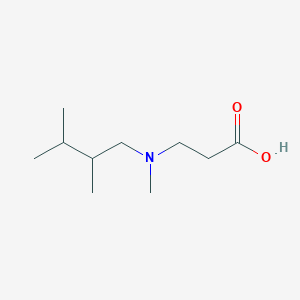

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine is an organic compound with a unique structure that includes a butyl group substituted with two methyl groups at the 2 and 3 positions, and an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine typically involves the reaction of 2,3-dimethylbutylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

1.1. Formation of Pyrimidinediones

Reaction with urea or potassium thiocyanate under acidic conditions yields dihydro- and methyl-dihydropyrimidinediones (DHPMs) or their thio analogues. These cyclizations occur via nucleophilic attack of the β-alanine amine on the carbonyl group of urea/thiourea, followed by dehydration.

Example Reaction :

$$ \text{N-(2,3-Dimethylbutyl)-N-methyl-β-alanine} + \text{Urea} \rightarrow \text{1-(2,3-Dimethylbutyl)-5-methyl-dihydro-2,4(1H,3H)-pyrimidinedione} $$

Conditions :

1.2. Tetrahydro-4(1H)pyridone Formation

Reaction with ethyl acetoacetate under thermal conditions produces tetrahydro-4(1H)pyridones via a Knorr-type cyclization. The β-alanine’s amine reacts with the ketone carbonyl, followed by ester hydrolysis and ring closure.

Example Reaction :

$$ \text{N-(2,3-Dimethylbutyl)-N-methyl-β-alanine} + \text{Ethyl acetoacetate} \rightarrow \text{1-(2,3-Dimethylbutyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone} $$

Conditions :

2.1. Acylation at the Carboxylic Acid

The carboxylic acid group undergoes esterification or amidation. For example, activation with N-hydroxysuccinimide (NHS) and coupling with amines produces peptide-like derivatives.

Example Reaction :

$$ \text{N-(2,3-Dimethylbutyl)-N-methyl-β-alanine} + \text{Isopropylidene-adenosine} \rightarrow \text{Pantoyl-adenylate analogue} $$

Conditions :

2.2. Alkylation/Dealkylation

The N-methyl and N-(2,3-dimethylbutyl) groups can be modified under strong basic or acidic conditions. For instance:

-

Demethylation : HBr in acetic acid removes methyl groups.

-

Re-alkylation : Methyl iodide or alkyl halides reintroduce substituents under phase-transfer catalysis .

3.1. Ozonolysis Pathways

While not directly studied for this compound, analogous N-alkyl-β-alanines undergo ozonation via:

-

Criegee Mechanism : Ozone addition to the amine lone pair, forming N-oxides or hydroxylamines.

-

Ring Cleavage : In aromatic analogues, ozonation disrupts conjugation, producing quinones or nitro derivatives .

Theoretical Barriers :

-

ΔG‡ for N–O bond formation: ~26–30 kcal/mol

Comparative Reactivity

Structural Confirmation

Scientific Research Applications

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-Dimethylbutyl)-L-methioninamide

- N-(2-hydroxy-2,3-dimethylbutyl)-1,2,4-benzotriazine-3-carboxamide

Uniqueness

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine is unique due to its specific structural features and the presence of both a butyl group and an alanine derivative. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular metabolism, and implications for health.

Mechanisms of Biological Activity

-

Metabolic Interactions :

- The compound may influence metabolic pathways similar to other beta-amino acids. For instance, beta-alanine has been shown to participate in the synthesis of carnosine, a dipeptide that plays a role in muscle endurance and cognitive function.

- Studies indicate that beta-amino acids can modulate neurotransmitter systems, potentially affecting mood and cognitive functions.

-

Neuroprotective Effects :

- Compounds structurally related to this compound have been investigated for their neuroprotective properties. For example, beta-N-methylamino-l-alanine (BMAA) has been linked to neurodegenerative diseases but also shows complex interactions with neuronal metabolism that can lead to protective effects under certain conditions .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study examining the effects of beta-amino acids on neuronal cells demonstrated that certain derivatives could enhance cell viability under stress conditions. Specifically, when exposed to oxidative stressors, cells treated with beta-alanine derivatives showed reduced apoptosis rates compared to untreated controls . This suggests that this compound may possess similar protective qualities.

Implications for Health

The potential health implications of this compound are significant:

- Cognitive Function : By influencing neurotransmitter systems and cellular metabolism, this compound could play a role in enhancing cognitive functions or protecting against cognitive decline.

- Exercise Performance : Similar compounds are known to improve muscle performance and recovery; thus, this compound might be beneficial for athletes or individuals engaging in high-intensity workouts.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-[2,3-dimethylbutyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) |

InChI Key |

MMGLDVHAFDFSKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CN(C)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.